D-Xylonic Acid Calcium Salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

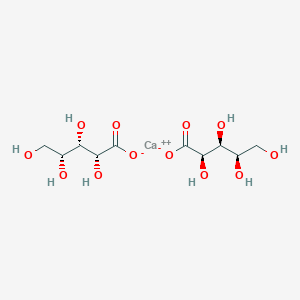

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H18CaO12 |

|---|---|

Molecular Weight |

370.32 g/mol |

IUPAC Name |

calcium bis((2R,3S,4R)-2,3,4,5-tetrahydroxypentanoate) |

InChI |

InChI=1S/2C5H10O6.Ca/c2*6-1-2(7)3(8)4(9)5(10)11;/h2*2-4,6-9H,1H2,(H,10,11);/q;;+2/p-2/t2*2-,3+,4-;/m11./s1 |

InChI Key |

XAHGBSMZOUCKFJ-GUHQSNPFSA-L |

Isomeric SMILES |

C([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.C([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.[Ca+2] |

Canonical SMILES |

C(C(C(C(C(=O)[O-])O)O)O)O.C(C(C(C(C(=O)[O-])O)O)O)O.[Ca+2] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of D-Xylonic Acid Calcium Salt from D-Xylose

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary methodologies for the synthesis of D-xylonic acid from D-xylose, with a focus on the subsequent formation of its calcium salt. This document provides a comparative analysis of microbial fermentation, enzymatic catalysis, and electrocatalytic oxidation processes. Detailed experimental protocols, quantitative data, and process workflows are presented to assist researchers in the selection and implementation of the most suitable synthesis strategy.

Introduction

D-xylonic acid, a top-30 platform chemical identified by the U.S. Department of Energy, is a versatile building block with significant potential in the pharmaceutical, food, and construction industries.[1] Its calcium salt, calcium xylonate, offers advantages in purification, storage, and specific applications, such as a concrete admixture.[2][3] The synthesis of D-xylonic acid from D-xylose, a readily available hemicellulose-derived sugar, is a key step in the valorization of lignocellulosic biomass. This guide explores the core technologies for this conversion, providing a technical foundation for process development and optimization.

Synthesis Methodologies

The conversion of D-xylose to D-xylonic acid is primarily an oxidation reaction at the C1 position. This can be achieved through biological methods, including whole-cell microbial fermentation and isolated enzyme catalysis, or through electrochemical methods.

Microbial Fermentation

Microbial fermentation utilizes whole microorganisms to convert D-xylose to D-xylonic acid. This method benefits from the self-regeneration of cofactors within the host organism. Several native and genetically engineered microorganisms have been employed for this purpose.

Key Microorganisms:

-

Gluconobacter oxydans : This bacterium is known for its powerful periplasmic membrane-bound dehydrogenases that can efficiently oxidize a variety of sugars.[1]

-

Pseudomonas putida : Certain strains of this bacterium can naturally produce D-xylonic acid.[1]

-

Engineered Escherichia coli : By knocking out native D-xylose and D-xylonic acid catabolism pathways and introducing a D-xylose dehydrogenase, high yields of D-xylonic acid can be achieved.[4]

-

Engineered Yeasts (Saccharomyces cerevisiae, Kluyveromyces lactis) : These robust industrial microorganisms can be engineered to produce D-xylonic acid.[1]

Biochemical Pathway:

The core of the microbial conversion is the enzymatic oxidation of D-xylose. In many bacteria, this is a two-step process initiated by a dehydrogenase.

Figure 1: Microbial conversion of D-xylose to D-xylonic acid.

Experimental Protocol: D-Xylonic Acid Production using Gluconobacter oxydans

This protocol is adapted from methodologies for xylonic acid production using G. oxydans.

-

Inoculum Preparation:

-

Maintain G. oxydans on a sorbitol agar (B569324) medium (50 g/L sorbitol, 5 g/L yeast extract, 15 g/L agar) at 4°C.

-

Prepare an inoculum culture in a medium containing 50 g/L sorbitol and 5 g/L yeast extract. Incubate at 30°C with shaking at 220 rpm for 24 hours.

-

Harvest the cells by centrifugation at 6,000 x g for 10 minutes and resuspend them in the fermentation medium.

-

-

Fermentation:

-

Prepare the fermentation medium containing: 5.0 g/L yeast extract, 0.5 g/L MgSO₄, 1.0 g/L KH₂PO₄, 2.0 g/L K₂HPO₄, 5.0 g/L (NH₄)₂SO₄, and the desired concentration of D-xylose (e.g., 100 g/L).

-

Perform the fermentation in a stirred-tank bioreactor at 30°C.

-

Maintain the pH at a desired setpoint (e.g., 5.5-6.5) by the controlled addition of a base such as NaOH or CaCO₃.

-

Provide adequate aeration and agitation (e.g., 7 L/min and 728 rpm, respectively, for optimized specific productivity).[5]

-

Monitor the concentrations of D-xylose and D-xylonic acid using HPLC.

-

-

Harvesting:

-

Once the D-xylose is consumed or the D-xylonic acid concentration plateaus, harvest the fermentation broth.

-

Remove the microbial cells by centrifugation (e.g., 8,000 x g for 20 minutes) followed by microfiltration (0.22 µm) of the supernatant.

-

Enzymatic Synthesis

Enzymatic synthesis utilizes isolated enzymes to catalyze the conversion of D-xylose to D-xylonic acid. This approach offers high specificity and can be performed under mild conditions, but may require cofactor regeneration for economic viability.

Key Enzymes:

-

D-xylose dehydrogenase (XDH): This is the primary enzyme responsible for the oxidation of D-xylose. It often requires a cofactor such as NAD⁺ or NADP⁺.

Experimental Protocol: Enzymatic Synthesis of D-Xylonic Acid

This protocol describes an in vitro enzymatic synthesis of D-xylonic acid.

-

Enzyme and Reagent Preparation:

-

Obtain or purify D-xylose dehydrogenase (XDH).

-

Prepare a reaction buffer (e.g., 10 mM NH₄HCO₃, pH 8.0).

-

Prepare stock solutions of D-xylose, the cofactor (e.g., NAD⁺), and any necessary ions (e.g., MgCl₂).

-

-

Enzymatic Reaction:

-

In a reaction vessel, combine the reaction buffer, D-xylose (e.g., 1% w/v), and the cofactor (e.g., 4 mM NAD⁺).

-

Initiate the reaction by adding a defined amount of purified XDH.

-

If a cofactor regeneration system is used, add the necessary enzymes and substrates (e.g., alcohol dehydrogenase and acetaldehyde (B116499) for NAD⁺ regeneration).

-

Incubate the reaction mixture at a controlled temperature (e.g., 25°C) with gentle agitation.

-

Maintain a constant pH by the controlled addition of a base (e.g., NaOH) to neutralize the produced D-xylonic acid.

-

-

Reaction Monitoring and Termination:

-

Monitor the reaction progress by measuring substrate consumption and product formation using HPLC.

-

Once the desired conversion is achieved, terminate the reaction, for example, by heat inactivation of the enzyme or by adding a denaturing agent.

-

Electrocatalytic Oxidation

Electrocatalytic oxidation offers a chemical-free approach to D-xylose oxidation, using an electric current to drive the reaction at the surface of a catalyst.

Key Catalysts:

-

Gold (Au): Gold electrodes have shown high catalytic activity and selectivity for the oxidation of D-xylose to D-xylonic acid in alkaline media.[6][7]

-

Platinum (Pt): Platinum is also an effective catalyst, though it may exhibit lower conversion yields compared to gold under similar conditions.[6][7]

Reaction Principle:

In an alkaline medium, D-xylose is oxidized at the anode to form D-xylono-1,5-lactone, which is then hydrolyzed to D-xylonate. The corresponding reduction reaction at the cathode is typically the hydrogen evolution reaction.

Figure 2: Electrocatalytic oxidation of D-xylose.

Experimental Protocol: Electrocatalytic Oxidation of D-Xylose

This protocol provides a general methodology for the electrocatalytic oxidation of D-xylose.

-

Electrochemical Cell Setup:

-

Use a two-compartment electrochemical cell separated by a proton exchange membrane, or a single-compartment cell.

-

Employ a gold or platinum plate as the working electrode (anode) and a platinum wire or plate as the counter electrode (cathode). A reference electrode (e.g., Ag/AgCl) is used to control the potential of the working electrode.

-

-

Electrolysis:

-

Prepare an electrolyte solution containing D-xylose (e.g., 0.01 M) in an alkaline medium (e.g., 0.1 M NaOH).

-

Conduct the electrolysis at a constant potential (e.g., +0.3 V vs. Ag/AgCl) or a constant current.

-

Maintain the temperature of the electrolyte at a controlled value (e.g., 25°C).

-

Stir the solution to ensure mass transport of D-xylose to the electrode surface.

-

-

Product Analysis:

-

Periodically take samples from the electrolyte and analyze the concentrations of D-xylose and D-xylonic acid using HPLC.

-

Calculate the conversion yield and Faradaic efficiency to evaluate the process performance.

-

Purification and Formation of D-Xylonic Acid Calcium Salt

After the synthesis of D-xylonic acid, it can be recovered and purified as its calcium salt. This is often achieved by precipitation with calcium hydroxide (B78521).

Experimental Protocol: Precipitation of D-Xylonic Acid as Calcium Salt

This protocol is adapted from the purification of L-xylonic acid and is applicable to D-xylonic acid.[8]

-

pH Adjustment and Precipitation:

-

Transfer the clarified reaction mixture (free of cells or catalysts) to a reaction vessel.

-

Slowly add a slurry of calcium hydroxide (Ca(OH)₂) while stirring to raise the pH to above 10. This converts the D-xylonic acid to the less soluble calcium D-xylonate.

-

Cool the solution to 4°C with continuous stirring for several hours to promote complete precipitation.[8]

-

-

Recovery of Calcium Xylonate:

-

Collect the calcium D-xylonate precipitate by filtration (e.g., using a Büchner funnel).

-

Wash the precipitate with cold deionized water to remove soluble impurities.[8]

-

Dry the precipitate to obtain powdered calcium D-xylonate.

-

Figure 3: Workflow for calcium xylonate precipitation.

Quantitative Data and Comparison

The following tables summarize key quantitative data for the different synthesis methods, allowing for a comparison of their performance.

Table 1: Microbial Production of D-Xylonic Acid

| Microorganism | D-Xylose (g/L) | D-Xylonic Acid Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |

| Engineered E. coli | 40 | 39.2 | 0.98 | 1.09 | [4] |

| Pseudoduganella danionis | 10 | 6.5 | 0.65 | 0.054 | [9] |

| G. oxydans (optimized) | 100 | 88.44 | 0.88 | - | [5] |

Table 2: Electrocatalytic Oxidation of D-Xylose

| Electrode | Medium | D-Xylose Conversion Yield (%) | Key Byproducts | Reference |

| Gold (Au) | 0.1 M NaOH | 98 | Tartaric acid (4.6%) | [6][7] |

| Platinum (Pt) | 0.1 M NaOH | 26 | Glyoxylic acid (14.0%) | [6][7] |

Conclusion

The synthesis of this compound from D-xylose can be effectively achieved through several methods, each with its own advantages and challenges. Microbial fermentation, particularly with engineered strains, offers high titers and yields. Enzymatic synthesis provides high specificity but may require complex cofactor regeneration systems. Electrocatalytic oxidation presents a promising alternative that avoids the use of biological systems and can achieve high conversion yields, especially with gold catalysts. The choice of the optimal synthesis route will depend on factors such as the desired scale of production, cost considerations, and the available infrastructure. The subsequent precipitation with calcium hydroxide is a straightforward and effective method for the purification and isolation of the final product. This guide provides the foundational knowledge for researchers to further explore and develop these processes for various applications.

References

- 1. Microbial D-xylonate production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Process for calcium xylonate production as a concrete admixture derived from in-situ fermentation of wheat straw pre-hydrolysate [agris.fao.org]

- 3. researchgate.net [researchgate.net]

- 4. High yield production of D-xylonic acid from D-xylose using engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Optimization of Specific Productivity for Xylonic Acid Production by Gluconobacter oxydans Using Response Surface Methodology [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. science.egasmoniz.com.pt [science.egasmoniz.com.pt]

- 8. benchchem.com [benchchem.com]

- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]

Microbial production of D-Xylonic Acid Calcium Salt

An In-Depth Technical Guide to the Microbial Production of D-Xylonic Acid Calcium Salt

Introduction

D-xylonic acid, a five-carbon sugar acid derived from the oxidation of D-xylose, is recognized as a versatile platform chemical with significant applications in the pharmaceutical, food, chemical, and construction industries.[1][2][3] Its salt form, calcium D-xylonate (B1235713), is particularly useful as a chelating agent, a concrete admixture, and a precursor for the synthesis of polymers like co-polyamides and polyesters.[3][4][5] The microbial fermentation of D-xylose, a major component of lignocellulosic biomass, presents a sustainable and economically viable alternative to conventional chemical synthesis methods.[2][6]

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the core aspects of producing this compound through microbial processes. It covers the selection of microorganisms, metabolic pathways, detailed experimental protocols for fermentation and downstream processing, and quantitative data to support process optimization.

Key Microorganisms for D-Xylonic Acid Production

A variety of microorganisms, including native producers and genetically engineered strains, have been successfully employed for the bioconversion of D-xylose to D-xylonic acid. Native producers often belong to genera known for their oxidative metabolic capabilities.[7][8] Gram-negative bacteria like Gluconobacter oxydans and Pseudomonas species are particularly efficient.[3][4] Furthermore, metabolic engineering has expanded the range of suitable production hosts to include well-characterized industrial microorganisms such as Escherichia coli, Corynebacterium glutamicum, and Zymomonas mobilis.[6][8]

Metabolic Pathway for D-Xylose Conversion

The primary route for microbial conversion of D-xylose to D-xylonic acid is the D-xylose oxidative pathway.[9] This pathway is initiated by the oxidation of D-xylose to D-xylonolactone, which is then hydrolyzed to D-xylonic acid.[9] In many bacteria, the initial oxidation step is catalyzed by a periplasmic, membrane-bound pyrroloquinoline quinone (PQQ)-dependent dehydrogenase that exhibits activity on D-xylose.[6] Alternatively, some microorganisms utilize a cytoplasmic NAD(P)+-dependent D-xylose dehydrogenase.[4] The subsequent hydrolysis of D-xylonolactone can occur spontaneously or be enzymatically catalyzed by a xylonolactonase.[6]

Caption: Simplified metabolic pathway for D-xylonic acid production from D-xylose.

Fermentation Process for D-Xylonic Acid Production

The successful production of D-xylonic acid hinges on the optimization of fermentation parameters. Key factors include the choice of fermentation strategy (batch vs. fed-batch), medium composition, pH, temperature, and aeration.[10] Fed-batch fermentation is often preferred as it can mitigate substrate inhibition and achieve higher product titers.[11]

Data Presentation: Microbial Production of D-Xylonic Acid

The following table summarizes the performance of various microorganisms in producing D-xylonic acid under different fermentation modes.

| Microorganism | Strain Type | Fermentation Mode | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |

| Gluconobacter oxydans | Wild Type | Fed-batch (Whole-cell) | 586.3 | - | - | [12] |

| Gluconobacter oxydans | Wild Type | Batch | ~136.5 | 0.91 | - | [11] |

| Pseudomonas fragi | ATCC 4973 | Batch | - | 0.92 | - | [13] |

| Paraburkholderia sacchari | Wild Type | Fed-batch | 390 | 1.1 | 7.7 | [6] |

| Klebsiella pneumoniae | Engineered (Δgad) | Fed-batch | 103 | 1.11 | 1.30 | [11] |

| Escherichia coli | Engineered | Batch | 39.2 | ~0.98 | 1.09 | [14][15] |

| Zymomonas mobilis | Engineered | Batch | 51.9 | 1.10 | - | [12] |

| Pseudoduganella danionis | Wild Type | Batch | 6.5 | 0.65 | ~0.054 | [1] |

Experimental Protocol: Whole-Cell Fermentation

This protocol provides a general methodology for D-xylonic acid production using a whole-cell catalysis approach in a stirred-tank bioreactor.

1. Microorganism and Inoculum Preparation:

-

Maintain the production strain (e.g., Gluconobacter oxydans) on a suitable agar (B569324) medium (e.g., sorbitol agar).[16]

-

Inoculate a single colony into a seed culture medium (e.g., 50 g/L sorbitol, 5 g/L yeast extract).[10][16]

-

Incubate the seed culture in a shake flask at 30°C with agitation until it reaches the exponential growth phase.

2. Bioreactor Setup and Sterilization:

-

Prepare the production medium in a 5 L stirred-tank bioreactor. A typical medium contains: 5.0 g/L yeast extract, 0.5 g/L MgSO₄, 1.0 g/L KH₂PO₄, 2.0 g/L K₂HPO₄, and 5.0 g/L (NH₄)₂SO₄.[17]

-

Add the initial D-xylose concentration (e.g., 100 g/L).[17]

-

Sterilize the bioreactor and the medium via autoclaving.

3. Fermentation Process:

-

Inoculate the sterile production medium with the prepared seed culture to a desired initial biomass concentration (e.g., 1.11 g/L).[18]

-

Control the pH at a setpoint (e.g., 5.5) through the automated addition of a base, such as NaOH or Ca(OH)₂.[17] The use of Ca(OH)₂ directly yields calcium xylonate in the broth.

-

Maintain dissolved oxygen (DO) levels by adjusting agitation speed (e.g., 728 rpm) and aeration rate (e.g., 7 L/min).[18] Oxygen supply is critical for the oxidative conversion.[10]

4. Monitoring and Sampling:

-

Withdraw samples at regular intervals throughout the fermentation.[11]

-

Analyze samples for cell density (OD₆₀₀), residual D-xylose concentration, and D-xylonic acid concentration using methods like High-Performance Liquid Chromatography (HPLC).[1][11]

5. Harvesting:

-

Terminate the fermentation once the D-xylose is consumed or when D-xylonic acid production ceases.

-

Harvest the fermentation broth for downstream processing.

Caption: General workflow for the microbial fermentation of D-xylonic acid.

Downstream Processing and Purification of Calcium D-Xylonate

The recovery and purification of D-xylonic acid from the fermentation broth are crucial for obtaining a high-purity final product. A common and effective strategy involves precipitation of the acid as its calcium salt, which has lower solubility.[20]

Data Presentation: Purification Technique Comparison

| Purification Technique | Purity (%) | Yield (%) | Key Advantages | Key Disadvantages |

| Precipitation (as Calcium Salt) | Moderate | 80 - 95 | Simple, cost-effective for initial recovery | Use of chemicals, potential for co-precipitation of impurities |

| Ion Exchange Chromatography | High | 70 - 90 | High selectivity and purity | High cost of resins, requires regeneration |

| Electrodialysis | High | > 90 | Environmentally friendly, no chemical additives | High capital cost, membrane fouling |

| Solvent Extraction | Moderate-High | 75 - 85 | Effective for specific separations | Use of organic solvents, potential for product degradation |

(Data compiled from principles outlined in reference[20])

Experimental Protocol: Precipitation of D-Xylonic Acid as Calcium Salt

This protocol details the steps for recovering D-xylonic acid from the fermentation broth and converting it into calcium D-xylonate.

1. Biomass Removal:

-

Centrifuge the harvested fermentation broth to pellet the microbial cells.

-

Decant the supernatant carefully.

-

For complete clarification, pass the supernatant through a microfiltration membrane (e.g., 0.22 µm) to remove any remaining fine particles.[20]

2. Precipitation of Calcium D-Xylonate:

-

Transfer the clarified broth to a reaction vessel equipped with a stirrer.

-

Slowly add a slurry of calcium hydroxide (B78521) (Ca(OH)₂) while stirring. This neutralizes the D-xylonic acid and converts it to the less soluble calcium D-xylonate.[20] Continue addition until the pH is alkaline (e.g., >10).

-

Cool the solution to approximately 4°C and continue stirring for several hours to maximize precipitation.[20]

3. Recovery and Washing of Calcium D-Xylonate:

-

Collect the calcium D-xylonate precipitate by filtration (e.g., using a Büchner funnel).

-

Wash the precipitate with cold deionized water to remove soluble impurities such as residual sugars and medium components.[20]

4. Drying:

-

Dry the washed calcium D-xylonate precipitate under vacuum at a moderate temperature to obtain a crude powdered product. One study reported preparing a crude powdered calcium xylonate with a purity of over 70% using a drying process.[5]

(Optional) Conversion to Free D-Xylonic Acid:

-

If the free acid is desired, the calcium D-xylonate precipitate can be resuspended in deionized water.

-

A stoichiometric amount of sulfuric acid is then added slowly, which precipitates calcium as calcium sulfate (B86663) (gypsum) and releases free D-xylonic acid into the solution.[20]

-

The calcium sulfate is then removed by filtration.[20]

Caption: Workflow for downstream processing of this compound.

Conclusion

The microbial production of D-xylonic acid and its calcium salt offers a highly promising route for valorizing D-xylose from renewable lignocellulosic biomass. Significant progress has been made in identifying and engineering efficient microbial catalysts, with organisms like Gluconobacter oxydans achieving remarkable titers.[12] The optimization of fermentation conditions, particularly aeration and pH control, is paramount to maximizing productivity.[17][18] Furthermore, straightforward downstream processing techniques, such as precipitation with calcium hydroxide, enable the efficient recovery of the product as calcium D-xylonate, making it suitable for various industrial applications.[5][20] Continued research in metabolic engineering, process optimization, and biorefinery integration will further enhance the commercial viability of this valuable bio-based chemical.

References

- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 2. Recent progress in the microbial production of xylonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Microbial D-xylonate production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Microbial d-xylonate production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. cris.vtt.fi [cris.vtt.fi]

- 14. High yield production of D-xylonic acid from D-xylose using engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. research.manchester.ac.uk [research.manchester.ac.uk]

- 16. benchchem.com [benchchem.com]

- 17. Optimization of Specific Productivity for Xylonic Acid Production by Gluconobacter oxydans Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Optimization of Specific Productivity for Xylonic Acid Production by Gluconobacter oxydans Using Response Surface Methodology [frontiersin.org]

- 19. mdpi.com [mdpi.com]

- 20. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Enzymatic Conversion Pathway of D-Xylonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic pathways for converting D-xylose into D-xylonic acid, a valuable platform chemical. D-xylonic acid serves as a precursor for various compounds, including co-polyamides, polyesters, and 1,2,4-butanetriol, and has applications in the pharmaceutical, food, and chemical industries.[1][2][3][4][5] The biological production of D-xylonic acid from D-xylose, a major component of lignocellulosic biomass, offers a sustainable and environmentally friendly alternative to chemical synthesis.[4][6]

Core Enzymatic Conversion Pathway

The fundamental enzymatic conversion of D-xylose to D-xylonic acid is an oxidation reaction. This process can be accomplished through a single-step or a two-step pathway, primarily involving dehydrogenase or oxidase enzymes.

1.1. Dehydrogenase-Mediated Pathway

The most common and efficient biological route involves a two-step enzymatic process initiated by a dehydrogenase.

-

Oxidation to D-xylono-1,5-lactone: D-xylose is first oxidized to D-xylono-1,5-lactone. This reaction is catalyzed by a D-xylose dehydrogenase (XDH), an enzyme that requires a cofactor, typically NAD⁺ or NADP⁺, which is reduced to NADH or NADPH, respectively.[6] Several microorganisms have been identified as sources of efficient XDH enzymes, with the NAD⁺-dependent D-xylose dehydrogenase (XylB) from Caulobacter crescentus being widely used in metabolic engineering.[1][2][7][8]

-

Hydrolysis to D-Xylonic Acid: The resulting D-xylono-1,5-lactone is unstable and can hydrolyze spontaneously to D-xylonic acid.[9] However, this hydrolysis can be significantly accelerated (up to 100-fold faster) by the enzyme xylonolactonase (XLA or XylC), which ensures a more efficient conversion and prevents the accumulation of the lactone intermediate.[9][10]

Certain glucose dehydrogenases have also been shown to oxidize D-xylose, but they generally exhibit lower selectivity compared to dedicated D-xylose dehydrogenases.[7]

References

- 1. Microbial D-xylonate production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microbial d-xylonate production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fz-juelich.de [fz-juelich.de]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. High yield production of D-xylonic acid from D-xylose using engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of D-Xylonic Acid Calcium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of D-Xylonic Acid Calcium Salt. The information is curated for researchers, scientists, and professionals in drug development who require detailed data for their work. This document summarizes key quantitative data in structured tables, presents detailed experimental protocols for property determination, and includes visualizations of relevant biological pathways and experimental workflows.

Core Physicochemical Properties

This compound, also known as Calcium D-xylonate, is the calcium salt of D-xylonic acid. It is often found in a hydrated form. The following table summarizes its key physicochemical properties based on available data.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₈CaO₁₂ (anhydrous) | [1] |

| C₁₀H₁₈CaO₁₂·xH₂O (hydrated) | ||

| Molecular Weight | 370.32 g/mol (anhydrous) | [1] |

| CAS Number | 72656-08-7 | |

| Appearance | White to off-white solid | |

| Melting Point | >300 °C | |

| Solubility in Water | Slightly soluble |

Experimental Protocols

This section outlines detailed methodologies for determining the key physicochemical properties of this compound.

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. This protocol describes the capillary method using a digital melting point apparatus.

Apparatus and Materials:

-

Digital melting point apparatus

-

Capillary tubes (closed at one end)

-

Mortar and pestle

-

Spatula

-

This compound sample (finely powdered and dried)

Procedure:

-

Sample Preparation: Ensure the this compound sample is finely powdered by grinding it gently with a mortar and pestle. The sample must be completely dry.

-

Capillary Tube Loading: Pack the dry, powdered sample into a capillary tube to a height of 2-3 mm by tapping the closed end of the tube on a hard surface.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run to determine a rough estimate.

-

Accurate Determination: For an accurate measurement, set the heating rate to 1-2 °C per minute. Start the heating from a temperature approximately 20 °C below the expected melting point.

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (the completion of melting). The recorded range is the melting point of the substance.[2][3][4][5][6]

Determination of Aqueous Solubility

Principle: The equilibrium solubility of a substance in a solvent is the maximum amount of that substance that can dissolve in a given amount of the solvent at a specified temperature. This protocol describes a method for determining the solubility of a sparingly soluble salt like this compound in water.[7][8][9][10][11]

Apparatus and Materials:

-

Analytical balance

-

Thermostatic shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Filtration apparatus with 0.45 µm filters

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index or UV detector)

-

This compound

-

Deionized water

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of deionized water in a sealed container.

-

Equilibration: Place the container in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the mixture to separate the undissolved solid from the supernatant.

-

Sample Collection and Filtration: Carefully withdraw a known volume of the clear supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of D-xylonic acid in the filtered saturated solution using a pre-calibrated HPLC method (see Protocol 2.3).

-

Calculation: Calculate the solubility in g/100mL using the determined concentration.

Analysis by High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a powerful analytical technique for separating, identifying, and quantifying components in a mixture. This protocol provides a general method for the analysis of D-xylonic acid.

Apparatus and Materials:

-

HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., Refractive Index or UV detector at 210 nm)

-

Ion-exchange or reversed-phase chromatography column suitable for organic acid analysis

-

Mobile phase (e.g., dilute sulfuric acid)

-

D-Xylonic Acid standard for calibration

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of D-xylonic acid of known concentrations in the mobile phase.

-

Sample Preparation: Dilute the sample containing this compound with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Column: Appropriate for organic acid separation.

-

Mobile Phase: e.g., 5 mM H₂SO₄.

-

Flow Rate: e.g., 0.6 mL/min.

-

Column Temperature: e.g., 60 °C.

-

Injection Volume: e.g., 20 µL.

-

-

Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the prepared sample.

-

Quantification: Identify the D-xylonic acid peak in the sample chromatogram based on its retention time compared to the standard. Quantify the concentration using the calibration curve.[12]

Visualizations

This section provides diagrams created using the DOT language to illustrate relevant pathways and workflows involving D-xylonic acid.

References

- 1. Calcium xylonate | C10H18CaO12 | CID 129689734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Determination of calcium salt solubility with changes in pH and P(CO(2)), simulating varying gastrointestinal environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

Crystal Structure Analysis of D-Xylonic Acid Calcium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of D-Xylonic Acid Calcium Salt. While specific experimental crystallographic data for this compound is not publicly available, this document outlines the theoretical framework and standard experimental protocols that would be employed for its structural determination. The guide covers hypothetical crystallization techniques, X-ray diffraction (XRD) analysis, and data interpretation, presenting potential crystallographic data in a structured format for clarity. The information herein is intended to serve as a detailed reference for researchers engaged in the structural elucidation of similar organic salts, offering insights into the experimental workflow and data presentation crucial for drug development and materials science.

Introduction

D-Xylonic acid, a derivative of the pentose (B10789219) sugar D-xylose, and its salts are of increasing interest in various industrial and pharmaceutical applications. The calcium salt of D-Xylonic acid, in particular, holds potential for use as a biodegradable chelating agent, a component in nutritional supplements, or as a precursor for the synthesis of other valuable chemicals. A thorough understanding of its three-dimensional atomic arrangement is paramount for predicting its physicochemical properties, such as solubility, stability, and bioavailability, which are critical for its application in drug development and other fields.

The definitive method for determining the atomic and molecular structure of a crystalline compound is X-ray crystallography. This technique provides precise information on bond lengths, bond angles, and the conformation of molecules, as well as the packing of molecules in the crystal lattice. This guide details the hypothetical process of analyzing the crystal structure of this compound, from crystal growth to the final structural refinement.

Hypothetical Crystallographic Data

The following tables summarize the kind of quantitative data that would be obtained from a successful crystal structure analysis of this compound. These values are illustrative and based on typical data for similar small organic calcium salts.

Table 1: Hypothetical Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₁₀H₁₈CaO₁₂·2(H₂O) |

| Formula Weight | 406.38 |

| Temperature | 293(2) K |

| Wavelength | 1.54178 Å (Cu Kα) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 10.123(4) Å |

| b | 8.456(2) Å |

| c | 11.234(5) Å |

| α | 90° |

| β | 105.2(1)° |

| γ | 90° |

| Volume | 928.1(5) ų |

| Z | 2 |

| Calculated Density | 1.453 Mg/m³ |

| Absorption Coefficient | 2.154 mm⁻¹ |

| F(000) | 432 |

| Data Collection | |

| Crystal Size | 0.25 x 0.15 x 0.10 mm |

| θ range for data collection | 4.5 to 70.0° |

| Index ranges | -12 ≤ h ≤ 12, -10 ≤ k ≤ 10, -13 ≤ l ≤ 13 |

| Reflections collected | 4567 |

| Independent reflections | 1890 [R(int) = 0.045] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1890 / 0 / 254 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I > 2σ(I)] | R1 = 0.048, wR2 = 0.125 |

| R indices (all data) | R1 = 0.062, wR2 = 0.138 |

| Largest diff. peak and hole | 0.34 and -0.28 e.Å⁻³ |

Table 2: Hypothetical Atomic Coordinates and Equivalent Isotropic Displacement Parameters

| Atom | x | y | z | U(eq) [Ų] |

| Ca1 | 0.5000 | 0.5000 | 0.5000 | 0.025(1) |

| O1 | 0.6234(2) | 0.3456(3) | 0.4567(2) | 0.032(1) |

| O2 | 0.7891(2) | 0.4567(3) | 0.3456(2) | 0.031(1) |

| C1 | 0.7123(3) | 0.3987(4) | 0.4012(3) | 0.028(1) |

| ... | ... | ... | ... | ... |

(Note: A full list of atomic coordinates would be extensive and is represented here by a selection of atoms.)

Experimental Protocols

The determination of the crystal structure of this compound would involve two primary stages: the growth of high-quality single crystals and the analysis of these crystals using X-ray diffraction.

Crystallization

The production of single crystals suitable for X-ray diffraction is a critical first step. Several methods can be employed to crystallize organic salts.

-

Slow Evaporation: A saturated solution of this compound in a suitable solvent (e.g., water, ethanol, or a mixture) is prepared. The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container. The slow evaporation of the solvent gradually increases the solute concentration, leading to the formation of crystals.

-

Vapor Diffusion: This technique involves placing a small drop of the saturated solution of the compound on a cover slip, which is then inverted and sealed over a reservoir containing a solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant slowly diffuses into the drop, reducing the solubility of the this compound and inducing crystallization.

-

Cooling Crystallization: A saturated solution is prepared at an elevated temperature. The solution is then slowly cooled, which decreases the solubility of the salt and promotes crystal growth. The rate of cooling is a critical parameter that influences the quality of the crystals.

X-ray Diffraction Analysis

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to determine their internal structure.

-

Crystal Mounting: A single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head using a cryoprotectant to prevent ice formation if low-temperature data collection is required.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are detected by an area detector, producing a diffraction pattern of spots. The intensity and position of these spots are recorded.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The initial crystal structure is then solved using direct methods or Patterson methods. This initial model is then refined using least-squares methods to improve the fit between the observed and calculated diffraction data, yielding the final, accurate crystal structure.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of a compound like this compound.

Conclusion

The determination of the crystal structure of this compound is a crucial step in understanding its properties and potential applications. Although specific experimental data is not currently available, this technical guide outlines the standard procedures that would be followed for its structural elucidation. The hypothetical data and detailed experimental protocols provided serve as a valuable resource for researchers in the fields of crystallography, materials science, and drug development. The methodologies described are broadly applicable to the structural analysis of other organic salts and small molecules, providing a foundational understanding of the crystallographic process.

Spectroscopic Characterization of D-Xylonic Acid Calcium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals December 2025

Abstract

D-Xylonic acid, a top-30 value-added chemical identified by the U.S. Department of Energy, is a versatile platform chemical derived from the oxidation of xylose.[1] Its calcium salt (Calcium D-xylonate) finds applications in various industries, including as a concrete admixture.[2][3] For professionals in pharmaceutical development and materials science, precise structural confirmation and characterization are paramount. This technical guide outlines the comprehensive spectroscopic methodologies for the definitive characterization of D-Xylonic Acid Calcium Salt (C₁₀H₁₈CaO₁₂).[4][5] While publicly available experimental spectra are limited, this document details the principles, standard experimental protocols, and expected data for nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, mass spectrometry (MS), and X-ray crystallography.

Introduction to this compound

D-Xylonic acid is a sugar acid that can be produced microbially from D-xylose.[1][6] As the calcium salt, it is a stable, water-soluble solid.[7] The molecule consists of a central calcium ion (Ca²⁺) coordinated to two D-xylonate anions. Each D-xylonate anion, (2R,3S,4R)-2,3,4,5-tetrahydroxypentanoate, possesses a five-carbon backbone with multiple hydroxyl groups and a terminal carboxylate group, which provide sites for chelation and other chemical interactions.[2][4] Accurate spectroscopic analysis is essential to confirm its covalent and three-dimensional structure, identify impurities, and ensure batch-to-batch consistency in research and manufacturing settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR will confirm the connectivity and stereochemistry of the xylonate backbone.

Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (ppm) for D-Xylonic Acid | Expected Shift in Calcium Salt | Multiplicity |

| H-2 | 4.15 | Minor shift (±0.1 ppm) | Doublet (d) |

| H-3 | 3.85 | Minimal shift | Doublet of doublets (dd) |

| H-4 | 4.05 | Minimal shift | Doublet of doublets (dd) |

| H-5, H-5' | 3.70 / 3.60 | Minimal shift | Doublet of doublets (dd) |

Note: Data is based on a prediction for the free acid and should be confirmed experimentally.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of Deuterium Oxide (D₂O). Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Spectrometer: 500 MHz or higher field strength NMR spectrometer.

-

Nuclei: ¹H and ¹³C.

-

Solvent: D₂O.

-

Temperature: 25°C (298 K).

-

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans for good signal-to-noise.

-

Solvent Suppression: Utilize presaturation to suppress the residual HDO signal.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to an internal standard (e.g., DSS) or externally to the known solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For Calcium D-xylonate, the key signatures will be the hydroxyl (O-H) and carboxylate (COO⁻) groups.

Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3600 - 3200 (Broad) | O-H Stretch | Hydroxyl Groups & Water of Hydration |

| 1610 - 1550 (Strong) | C=O Asymmetric Stretch | Carboxylate (COO⁻) |

| 1420 - 1380 (Strong) | C=O Symmetric Stretch | Carboxylate (COO⁻) |

| 1150 - 1000 (Strong) | C-O Stretch | Alcohols (C-OH) |

Note: The presence of a strong band around 1600 cm⁻¹ and the absence of the carboxylic acid C=O stretch (typically ~1720 cm⁻¹) is definitive evidence of salt formation.

Experimental Protocol for FTIR Spectroscopy

-

Sample Preparation (ATR):

-

Place a small amount (1-2 mg) of the dry, powdered this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Setup:

-

Spectrometer: FTIR Spectrometer with an ATR accessory.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance spectrum.

-

Number of Scans: Average 32-64 scans for a high-quality spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the confirmation of its molecular weight and formula.

Theoretical Mass Data

| Species | Molecular Formula | Monoisotopic Mass (Da) | Technique |

| Anhydrous Salt | C₁₀H₁₈CaO₁₂ | 370.0424 | ESI-MS |

| Xylonate Anion | [C₅H₉O₆]⁻ | 165.0405 | ESI-MS (Negative Mode) |

| Calcium Adduct | [C₅H₁₀O₆ + Ca - H]⁺ | 205.0060 | ESI-MS (Positive Mode) |

Data calculated based on formulas from PubChem.[4]

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent system, such as 50:50 Methanol:Water.

-

Instrument Setup (ESI-QTOF):

-

Ionization Source: Electrospray Ionization (ESI).

-

Analyzer: Quadrupole Time-of-Flight (QTOF) for high-resolution mass measurement.

-

Mode: Acquire data in both positive and negative ion modes to observe different species.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire spectra over a mass range of m/z 50 - 1000.

-

The high-resolution data will allow for the determination of the elemental composition from the exact mass.

-

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid.[9] This technique can resolve the precise coordination of the calcium ion with the xylonate anions, including bond lengths, bond angles, and stereochemistry.

Expected Crystallographic Parameters

While a crystal structure for this compound is not publicly deposited, a successful analysis would yield precise data on unit cell dimensions (a, b, c, α, β, γ), space group, and the complete atomic coordinates of the asymmetric unit.

Experimental Protocol for X-ray Crystallography

-

Crystal Growth:

-

Grow single crystals of this compound suitable for diffraction (typically > 0.1 mm in all dimensions).

-

A common method is slow evaporation of a saturated aqueous or aqueous/ethanol solution at a constant temperature.

-

-

Crystal Mounting:

-

Select a high-quality single crystal under a microscope.

-

Mount the crystal on a goniometer head using a cryo-loop and flash-cool it in a stream of liquid nitrogen (100 K) to prevent radiation damage.[9]

-

-

Data Collection:

-

Instrument: Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα) and a detector.

-

A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain integrated intensities for each reflection.

-

Solve the structure using direct methods or Patterson methods to find the initial atomic positions.

-

Refine the structural model against the experimental data to obtain the final, high-precision atomic coordinates and molecular geometry.[10]

-

Visualized Workflows and Logic

The following diagrams illustrate the logical workflows for the spectroscopic characterization of this compound.

Caption: General workflow for the spectroscopic characterization of a pure compound.

Caption: Logical process for structural elucidation from spectroscopic data.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Process for calcium xylonate production as a concrete admixture derived from in-situ fermentation of wheat straw pre-hydrolysate [agris.fao.org]

- 4. Calcium xylonate | C10H18CaO12 | CID 129689734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. benchchem.com [benchchem.com]

- 7. Xylonic acid - Wikipedia [en.wikipedia.org]

- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0059750) [hmdb.ca]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

Thermal Stability and Degradation of D-Xylonic Acid Calcium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of D-xylonic acid calcium salt. Due to the limited availability of direct experimental data for this specific compound, this guide leverages analogous data from structurally similar compounds, primarily calcium gluconate and other calcium carboxylates, to infer its thermal behavior. The document outlines the probable multi-stage degradation process, beginning with dehydration, followed by the decomposition of the organic moiety to form calcium carbonate, and culminating in the formation of calcium oxide at elevated temperatures. Detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are provided to facilitate further research. All quantitative data from analogous compounds is summarized in structured tables, and key processes are visualized through diagrams generated using Graphviz (DOT language) to ensure clarity and accessibility for researchers and professionals in drug development.

Introduction

D-xylonic acid, a five-carbon sugar acid, and its salts are of increasing interest in the pharmaceutical and food industries for their potential applications as calcium supplements, chelating agents, and functional food ingredients. The thermal stability of these compounds is a critical parameter that influences their processing, storage, and application. Understanding the degradation pathways and the effect of temperature on the stability of this compound is essential for ensuring product quality, safety, and efficacy.

This guide synthesizes the available information on the thermal analysis of analogous compounds to provide a predictive framework for the thermal behavior of this compound.

Predicted Thermal Degradation Pathway

Based on the well-documented thermal decomposition of other calcium salts of sugar acids like calcium gluconate and calcium lactate, a multi-step degradation pathway for this compound is proposed. The process is expected to occur in three main stages:

-

Stage 1: Dehydration. If the salt is in a hydrated form, the initial weight loss observed upon heating will correspond to the removal of water molecules. This is typically an endothermic process.

-

Stage 2: Decomposition of the Organic Moiety. Following dehydration, the anhydrous salt will undergo decomposition of the xylonate chain. This is a more complex stage that likely involves several overlapping reactions, leading to the formation of a stable intermediate, calcium carbonate (CaCO₃), and the release of volatile products such as water, carbon dioxide, and various organic fragments.

-

Stage 3: Decomposition of Calcium Carbonate. At higher temperatures, the intermediate calcium carbonate will decompose into calcium oxide (CaO) and carbon dioxide.

This proposed pathway is visualized in the following diagram:

Quantitative Thermal Analysis Data (from Analogous Compounds)

The following tables summarize quantitative data from the thermal analysis of calcium gluconate and other calcium carboxylates, which can be used as a reference for predicting the behavior of this compound.

Table 1: Thermal Decomposition Data for Calcium Gluconate Monohydrate

| Stage | Temperature Range (°C) | Weight Loss (%) | Process |

| 1 | 40 - 120 | ~4 | Dehydration |

| 2 | 200 - 500 | ~35-40 | Decomposition of gluconate to CaCO₃ |

| 3 | > 600 | ~15-20 | Decomposition of CaCO₃ to CaO |

Note: The exact temperatures and weight loss percentages can vary depending on experimental conditions such as heating rate and atmosphere.

Table 2: Onset Decomposition Temperatures for Various Calcium Carboxylate Monohydrates

| Compound | Chemical Formula | Onset Decomposition Temperature (°C) |

| Calcium Propionate | C₆H₁₀CaO₄·H₂O | 312 |

| Calcium Butyrate | C₈H₁₄CaO₄·H₂O | 274 |

| Calcium Valerate | C₁₀H₁₈CaO₄·H₂O | 255 |

| Calcium Caproate | C₁₂H₂₂CaO₄·H₂O | 244 |

This data suggests that the thermal stability of calcium carboxylates may decrease with increasing chain length of the carboxylic acid.

Experimental Protocols

The following are detailed, generalized methodologies for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) on organic salts like this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures and weight changes associated with the thermal decomposition of the sample.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the finely ground this compound into a clean, tared TGA crucible (typically alumina (B75360) or platinum).

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Set the initial temperature to ambient (e.g., 25 °C).

-

-

Thermal Program:

-

Equilibrate the sample at the initial temperature for 5-10 minutes.

-

Heat the sample from the initial temperature to a final temperature of 800-1000 °C at a constant heating rate (e.g., 10 °C/min).

-

-

Data Acquisition: Continuously record the sample weight as a function of temperature.

-

Data Analysis:

-

Plot the weight percentage versus temperature (TGA curve).

-

Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum weight loss rates.

-

Determine the onset and end temperatures for each decomposition step and the corresponding weight loss percentage.

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions such as melting, crystallization, and decomposition.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the finely ground this compound into a clean, tared DSC pan (typically aluminum). Seal the pan.

-

Instrument Setup:

-

Place the sample pan and an empty, sealed reference pan in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Set the initial temperature to ambient (e.g., 25 °C).

-

-

Thermal Program:

-

Equilibrate the sample at the initial temperature for 5-10 minutes.

-

Heat the sample from the initial temperature to a temperature that encompasses the expected transitions (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Acquisition: Continuously record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature (DSC curve).

-

Identify endothermic (heat absorbing) and exothermic (heat releasing) peaks.

-

Determine the onset temperature, peak temperature, and enthalpy change (area under the peak) for each thermal event.

-

The following diagram illustrates a typical experimental workflow for thermal analysis:

Identification of Degradation Products

To definitively identify the volatile organic compounds released during the decomposition of the xylonate moiety, hyphenated techniques such as TGA-MS (Mass Spectrometry) or Pyrolysis-GC-MS (Gas Chromatography-Mass Spectrometry) are recommended. These techniques allow for the real-time analysis of the gaseous products evolved at each stage of decomposition.

Conclusion

The Natural Occurrence of D-Xylonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Xylonic acid, a five-carbon sugar acid, is increasingly recognized as a valuable platform chemical with diverse applications in the pharmaceutical, food, and chemical industries. Derived from the oxidation of D-xylose, a primary constituent of lignocellulosic biomass, its production via biotechnological routes is a subject of intense research. This technical guide provides an in-depth overview of the natural occurrence of D-xylonic acid, focusing primarily on the microbial pathways responsible for its synthesis. It details the enzymatic processes, summarizes quantitative data from key producing organisms, and presents comprehensive experimental protocols for its detection and quantification. This document serves as a foundational resource for professionals engaged in the research and development of D-xylonic acid and its derivatives.

Introduction

D-Xylonic acid (C₅H₁₀O₆) is an aldonic acid formed from the oxidation of the aldehyde group of D-xylose. Recognized by the U.S. Department of Energy as a top value-added chemical derivable from biomass, its potential applications are vast, including use as a precursor for polymers like co-polyamides and polyesters, a chelating agent, a concrete dispersant, and an intermediate for synthesizing compounds such as 1,2,4-butanetriol.[1][2] While chemical synthesis is possible, the natural biological pathways, particularly in microorganisms, offer a more sustainable and specific route for its production.[3]

Natural Occurrence of D-Xylonic Acid

The known natural occurrence of D-Xylonic acid is predominantly confined to the microbial kingdom, where it functions as an intermediate in the oxidative metabolism of D-xylose.

Occurrence in Microorganisms

D-Xylonic acid is naturally produced by a variety of bacteria and some archaea as the first step in the oxidative metabolism of D-xylose.[1][2][3][4] This pathway, known as the Weimberg pathway, allows these organisms to utilize D-xylose, a major component of hemicellulose.[1] High extracellular concentrations of D-xylonate (B1235713) have been reported for numerous bacterial genera, making them attractive candidates for industrial bioproduction.

Key native producers include:

-

Gluconobacter oxydans : This species is particularly noted for its high efficiency in converting D-xylose to D-xylonic acid, often achieving high yields and production rates.[1][3][4][5]

-

Pseudomonas species : Various Pseudomonas strains, such as P. putida and P. fragi, are known to naturally produce D-xylonate.[1][3][4][6]

-

Other Bacteria and Archaea : The ability to oxidize D-xylose is also found in genera such as Acetobacter, Aerobacter, Erwinia, Klebsiella, and Caulobacter.[1] Some archaea also utilize this oxidative pathway for D-xylose metabolism.[1]

In addition to native producers, numerous microorganisms, including Escherichia coli, Saccharomyces cerevisiae, Kluyveromyces lactis, Corynebacterium glutamicum, and Zymomonas mobilis, have been genetically engineered to produce D-xylonic acid with high efficiency.[1][3][5][6][7][8][9]

Occurrence in Plants and Animals

Current scientific literature does not provide direct evidence for the endogenous natural occurrence of D-xylonic acid in plant or animal tissues. Plant metabolism of D-xylose typically proceeds through the pentose (B10789219) phosphate (B84403) pathway via D-xylulose, not involving D-xylonic acid as an intermediate.[2]

In mammals, a related pathway, the uronic acid pathway, is a minor route for glucose metabolism.[10][11] This pathway can produce L-xylulose from D-glucose, which is then metabolized further.[10][11][12] A deficiency in the enzyme L-xylitol dehydrogenase leads to the condition essential pentosuria, characterized by the excretion of L-xylulose.[10][12] However, this pathway is distinct and does not involve the formation of D-xylonic acid. While the enantiomer, L-xylonic acid, has been identified as a catabolite of L-ascorbic acid (Vitamin C) in animal tissues, this is a separate metabolic route.[13]

Biosynthetic Pathways

The primary natural route for D-xylonic acid synthesis is the Weimberg pathway, an oxidative pathway for D-xylose catabolism found in prokaryotes.[1][14]

The process involves two key enzymatic steps:

-

Oxidation : D-xylose is first oxidized to D-xylonolactone. This reaction is catalyzed by a dehydrogenase. In the cytoplasm of some bacteria, this is an NAD(P)⁺-dependent D-xylose dehydrogenase (XDH).[1] In other bacteria, such as G. oxydans, a periplasmic, pyrroloquinoline quinone (PQQ)-dependent dehydrogenase is involved.[1]

-

Hydrolysis : The resulting D-xylonolactone is unstable and is subsequently hydrolyzed to D-xylonic acid. This hydrolysis can occur spontaneously or is more efficiently catalyzed by a xylonolactonase (XLA).[1][14]

D-xylonic acid can then be further metabolized by the cell through dehydration steps to eventually yield central metabolites like pyruvate (B1213749) and α-ketoglutarate.[1][14]

Quantitative Data on Natural Production

The following tables summarize the production of D-xylonic acid by various native and engineered microorganisms under different fermentation conditions. These values highlight the potential of microbial systems for high-titer production.

Table 1: D-Xylonic Acid Production by Native Microorganisms

| Microorganism | Fermentation Mode | Substrate (g/L) | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |

|---|---|---|---|---|---|---|

| Gluconobacter oxydans | Fed-batch | D-Xylose | 586.3 | - | 4.7 | [15] |

| Gluconobacter oxydans | Batch | D-Xylose (100) | 109 | 1.1 | 2.5 | [15] |

| Pseudoduganella danionis | Batch | D-Xylose (10) | 6.5 | 0.65 | ~0.054 | [16] |

| Corynebacterium glutamicum ΔiolR | Fed-batch | D-Xylose/D-Glucose | >50 | ~1.0 | up to 4.0 |[8][9] |

Table 2: D-Xylonic Acid Production by Engineered Microorganisms

| Microorganism | Genetic Modification | Fermentation Mode | Substrate (g/L) | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |

|---|---|---|---|---|---|---|---|

| Escherichia coli W3110 | xylB from C. crescentus, ΔxylA, ΔxylB, ΔyagE, ΔyjhG | Batch | D-Xylose (40) | 39.2 | 0.98 | 1.09 | [7][10][17] |

| Saccharomyces cerevisiae | xdh from T. reesei, ΔGRE3 | Batch | D-Xylose | 3.8 | - | - | [5] |

| Zymomonas mobilis XA9 | 5 copies of xdh cassette integrated | Batch | D-Xylose | 51.9 | 1.10 | - | [6][18] |

| Corynebacterium glutamicum | xylB from C. crescentus | Batch | D-Xylose (60) | 56.32 | 0.94 | ~0.47 |[11] |

Key Experimental Protocols

Accurate detection and quantification of D-xylonic acid are critical for research and process optimization. High-Performance Liquid Chromatography (HPLC) is the most common analytical method.

General Experimental Workflow for Analysis

Detailed Methodology: HPLC Analysis

This protocol provides a generalized methodology for the quantification of D-xylonic acid from microbial fermentation broth.

-

1. Sample Preparation:

-

Aseptically withdraw a sample (e.g., 1-2 mL) from the fermentation culture.

-

Centrifuge the sample at high speed (e.g., 10,000 x g for 5-10 minutes) to pellet the microbial cells.[2]

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and particulate matter.[2] The sample is now ready for injection.

-

-

2. Chromatographic Conditions:

-

HPLC System: An HPLC system equipped with a suitable column and detector is required.

-

Column: The choice of column is critical. Commonly used columns include:

-

Mobile Phase: A dilute acid solution is typically used. A common mobile phase is 0.005 M to 0.01 N Sulfuric Acid (H₂SO₄) in ultrapure water.[2][16]

-

Flow Rate: A typical flow rate is 0.6 mL/min.[16]

-

Column Temperature: The column is often heated to improve peak shape and separation, typically between 50°C and 80°C.[16]

-

-

3. Detection:

-

Refractive Index (RI) Detector: A universal detector suitable for carbohydrates and organic acids.[2]

-

Ultraviolet (UV) or Diode Array (DAD) Detector: D-xylonic acid has a weak chromophore, but detection is possible at low wavelengths (e.g., 210 nm).

-

Evaporative Light Scattering Detector (ELSD): A universal detector that is more sensitive than RI for non-volatile analytes.[15]

-

Pulsed Amperometric Detection (PAD): Used with high-performance anion-exchange chromatography (HPAEC) for highly sensitive sugar and sugar acid analysis.

-

-

4. Quantification:

-

Prepare a series of D-xylonic acid standards of known concentrations in the same matrix as the samples (e.g., sterile fermentation medium).

-

Inject the standards into the HPLC system to generate a standard curve by plotting peak area against concentration.

-

Inject the prepared samples.

-

Determine the concentration of D-xylonic acid in the samples by comparing their peak areas to the standard curve.

-

Alternative Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be used for the analysis of sugar acids, though it requires a derivatization step to make the analytes volatile.

-

1. Sample Preparation & Derivatization:

-

Samples are prepared as for HPLC (centrifugation, filtration) and then lyophilized (freeze-dried) to remove water.

-

The dried residue is derivatized, commonly through trimethylsilylation (TMS). This involves reacting the sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of hexamethyldisilazane (B44280) (HMDS) and trimethylchlorosilane (TMCS) in a solvent like pyridine.[19][20] The reaction is typically heated (e.g., 50-70°C) to ensure complete derivatization of all hydroxyl and carboxyl groups.[20]

-

-

2. GC-MS Conditions:

-

Column: A non-polar or semi-polar capillary column, such as a DB-5ms (or equivalent), is typically used.[21]

-

Carrier Gas: Helium is used at a constant flow rate.

-

Temperature Program: A temperature gradient is employed, starting at a lower temperature (e.g., 80-100°C) and ramping up to a high temperature (e.g., 280-300°C) to elute the derivatized compounds.[19][21]

-

Ionization: Electron Impact (EI) ionization at 70 eV is standard.

-

-

3. Data Analysis:

-

Identification is achieved by comparing the retention time and the mass spectrum of the peak in the sample to that of a derivatized D-xylonic acid standard.

-

Quantification is performed using a calibration curve generated from standards or by using an appropriate internal standard.

-

Conclusion

D-Xylonic acid is a naturally occurring intermediate in the microbial metabolism of D-xylose. Its presence is well-established in numerous bacteria and archaea, with organisms like Gluconobacter oxydans demonstrating remarkable production capabilities. In contrast, there is currently no significant evidence of its endogenous occurrence in plants or animals. The biotechnological production of D-xylonic acid, leveraging both native and engineered microbial hosts, holds immense promise for a bio-based economy. The analytical protocols detailed herein provide a robust framework for researchers to accurately quantify this key platform chemical, facilitating further advancements in metabolic engineering and bioprocess optimization.

References

- 1. Xylose metabolism - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Microbial D-xylonate production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Microbial d-xylonate production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. High yield production of D-xylonic acid from D-xylose using engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Production of d-xylonic acid using a non-recombinant Corynebacterium glutamicum strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. microbenotes.com [microbenotes.com]

- 11. URONIC ACID PATHWAY | PPTX [slideshare.net]

- 12. youtube.com [youtube.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. nru.uncst.go.ug [nru.uncst.go.ug]

- 17. edepot.wur.nl [edepot.wur.nl]

- 18. researchgate.net [researchgate.net]

- 19. Analysis of urinary organic acids by gas chromatography tandem mass spectrometry method for metabolic profiling applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Understanding D-xylonic acid accumulation: a cornerstone for better metabolic engineering approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

D-Xylonic Acid Calcium Salt: A Promising Chelating Agent for Pharmaceutical Applications - Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Xylonic Acid, a sugar acid derived from the oxidation of xylose, and its corresponding calcium salt, are gaining attention within the pharmaceutical industry as biocompatible and biodegradable excipients.[1][2] A key characteristic of D-Xylonic Acid is its notable chelating capacity, especially under alkaline conditions.[3] This ability to form stable complexes with metal ions, including calcium, positions D-Xylonic Acid Calcium Salt as a viable chelating agent for a range of pharmaceutical uses.[1][4] In pharmaceutical formulations, chelating agents play a critical role in enhancing product stability, improving the efficacy of drug delivery systems, and managing the potential toxicity of metal ions.[5][6]

Mechanism of Action

D-Xylonic Acid functions as a multidentate chelating agent, utilizing its carboxylate group and multiple hydroxyl groups to bind with metal ions. This interaction leads to the formation of a stable, water-soluble complex that effectively sequesters the metal ion. In the context of this compound, the xylonic acid molecule encases the calcium ion. This sequestration prevents the ion from engaging in undesirable reactions that could degrade active pharmaceutical ingredients (APIs), thereby enhancing the stability of the formulation.

Caption: Chelation of a Calcium Ion by D-Xylonic Acid.

Pharmaceutical Applications

The inherent chelating properties of this compound open up several potential applications within the pharmaceutical sector:

-

Formulation Stabilization: By sequestering metal ions known to catalyze the oxidative degradation of APIs, it has the potential to extend the shelf-life of various pharmaceutical dosage forms.

-

Enhancement of Drug Delivery: The process of chelation can alter a drug's physicochemical properties, which may lead to improvements in its solubility, dissolution rate, and overall bioavailability.

-

Management of Metal Ion Overload: Although not yet specifically validated for this salt, chelating agents are fundamental in the treatment of toxic metal exposures.[5] Further investigation is warranted to explore the potential of this compound in this therapeutic area.

-

Novel Excipient: Its biocompatible and biodegradable nature makes it an appealing alternative to conventional synthetic chelating agents such as EDTA.[1]

Quantitative Data: Chelation Capacity and Stability Constants

Precise quantitative data for the stability constant of the this compound complex is not extensively documented in the available scientific literature. The stability constant (K) is a crucial parameter that defines the strength of the bond between a chelating agent and a metal ion. It is recommended that researchers experimentally determine these values under conditions relevant to their specific formulations. The following table serves as a template for organizing such experimental data.

| Parameter | Metal Ion | Method | Stability Constant (log K) | Stoichiometry (Ligand:Metal) | Thermodynamic Parameters (ΔH, ΔS) | Reference |

| Chelation Capacity | Ca²⁺ | Titration | User-determined | User-determined | N/A | [7] |

| Stability Constant | Ca²⁺ | Potentiometric Titration | User-determined | User-determined | N/A | |

| Stability Constant | Ca²⁺ | Isothermal Titration Calorimetry | User-determined | User-determined | User-determined | |

| User-defined | User-defined | User-defined | User-defined | User-defined | User-defined |

Experimental Protocols

Provided below are detailed protocols for the determination of the chelation capacity and stability constant of this compound.

Protocol 1: Determination of Calcium Chelation Capacity by Titration

This protocol is an adaptation of a general methodology for assessing the chelating capacity of acids for calcium ions.[7]

Objective: To quantify the amount of calcium ions that can be chelated by a specified amount of D-Xylonic Acid.

Materials:

-

D-Xylonic Acid solution of a known concentration

-

Standardized Calcium Acetate (B1210297) solution (e.g., 0.1 M)

-

Ammonia-Ammonium Chloride buffer (pH 10)

-

Mixed indicator (e.g., a blend of potassium chloride, naphthol green B, and acid chrome blue K)[7]

-

Standard laboratory glassware including a burette, pipette, conical flasks, and a magnetic stirrer

Procedure:

-

Sample Preparation: Accurately prepare a solution of D-Xylonic Acid in deionized water to a known concentration.

-

Titration Setup:

-